3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile
Description
3-Amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile is a benzochromene derivative characterized by a fused tricyclic scaffold, featuring a 4-methoxyphenyl substituent at position 1 and an amino group at position 2. This compound is synthesized via microwave-assisted multicomponent reactions involving 6-methoxy-2-naphthol, 4-anisaldehyde, and malononitrile in ethanol with piperidine catalysis, yielding up to 88% under optimized conditions . Its crystal structure (monoclinic, space group C2/c) reveals a near-perpendicular dihedral angle (83.62°) between the naphthalene core and the 4-methoxyphenyl ring, stabilized by N–H···N and N–H···O hydrogen bonds and C–H···π interactions .
Properties
IUPAC Name |
3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-24-15-9-6-14(7-10-15)19-17(12-22)21(23)25-18-11-8-13-4-2-3-5-16(13)20(18)19/h2-11,19H,23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDJOFFFOYXSJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(OC3=C2C4=CC=CC=C4C=C3)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with α-Cyano Cinnamonitriles
The foundational synthesis involves the condensation of 7-substituted-2-naphthols with α-cyano-4-methoxycinnamonitriles. For example, Shiau et al. (2002) demonstrated that 7-methoxy-2-naphthol reacts with α-cyano-4-methoxycinnamonitrile in the presence of piperidine to form the target compound via a Knoevenagel-intramolecular cyclization sequence. The reaction proceeds through the intermediate 2-(imino-piperidin-1-yl-methyl)-3-(4-methoxyphenyl)acrylonitrile, which undergoes cyclodehydration to yield the benzo[f]chromene core.
Reaction Conditions:
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Catalyst: Piperidine (2–5 mol%)
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Solvent: Ethanol or acetonitrile
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Temperature: Reflux (78–85°C)
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Time: 8–12 hours
This method prioritizes simplicity but suffers from moderate yields and prolonged reaction times.
Aqueous Phase Synthesis with Phase Transfer Catalysis
Reaction Conditions and Catalysts
Shi et al. (2014) developed an environmentally benign protocol using water as the solvent and triethylbenzylammonium chloride (TEBA) as a phase-transfer catalyst. The reaction between 7-methoxy-2-tetralone and substituted cinnamonitriles proceeds via a Michael addition-cyclization mechanism, yielding 3-amino-1-aryl-9-methoxy-5,6-dihydro-1H-benzo[f]chromene-2-carbonitriles.
Optimized Parameters:
Yield Optimization and Substrate Scope
The aqueous method exhibits broad substrate tolerance, accommodating electron-withdrawing (e.g., nitro, halogens) and electron-donating (e.g., methoxy, methyl) aryl groups (Table 1).
Table 1: Yields of 3-Amino-1-Aryl Benzo[f]Chromene Derivatives in Aqueous Media
| Aryl Group | Yield (%) |
|---|---|
| 4-Fluorophenyl | 92 |
| 4-Methoxyphenyl | 86 |
| 3-Nitrophenyl | 92 |
| 2,4-Dichlorophenyl | 89 |
This approach reduces organic solvent use and enhances yields compared to traditional methods.
Microwave-Assisted Synthesis
Microwave Conditions and Solvent Systems
Halawa et al. (2021) reported a microwave-enhanced protocol using 6-methoxy-2-naphthol, aromatic aldehydes, and malononitrile in ethanol with piperidine catalysis. The method achieves completion in 2 minutes under microwave irradiation (140°C), offering a 20-fold reduction in reaction time.
Key Advantages:
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Time: 2–5 minutes vs. 8–20 hours in conventional methods
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Yield: 85–94%
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Solvent: Ethanol (green solvent)
Scope of Aromatic Aldehydes
The microwave method accommodates diverse aldehydes, including halogenated, methoxylated, and nitro-substituted variants. For instance, 4-methoxybenzaldehyde reacts efficiently to produce the target compound in 91% yield.
Structural Confirmation and Analytical Techniques
X-ray Crystallography
Mohamed et al. (2015) resolved the crystal structure of the title compound, confirming the planar benzo[f]chromene system and intramolecular hydrogen bonding between the amino and cyano groups. Key metrics include:
Spectroscopic Characterization
1H NMR spectra exhibit distinct signals for the amino group (δ 5.8–6.2 ppm, broad singlet) and methoxy protons (δ 3.8 ppm, singlet). IR spectra show stretches at 3350 cm⁻¹ (N–H), 2210 cm⁻¹ (C≡N), and 1605 cm⁻¹ (C=C aromatic).
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison for 3-Amino-1-(4-Methoxyphenyl)-Benzo[f]Chromene Synthesis
| Parameter | Traditional | Aqueous | Microwave |
|---|---|---|---|
| Reaction Time (h) | 8–12 | 15–20 | 0.03–0.08 |
| Yield (%) | 68–75 | 80–92 | 85–94 |
| Solvent | Ethanol | Water | Ethanol |
| Environmental Impact | Moderate | Low | Moderate |
| Scalability | Limited | High | High |
The aqueous method excels in sustainability, while microwave synthesis offers unparalleled speed.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and various nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to optimize the reaction yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the chromene ring .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of derivatives of benzo[f]chromene compounds, including 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile. The compound has demonstrated significant antibacterial and antifungal activities against various pathogens. For instance, it showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with inhibition zones ranging from 16 to 26 mm . The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays confirmed its bactericidal properties, indicating its potential as a lead compound in the development of new antimicrobial agents .
Anticancer Activity
The compound has been investigated for its cytotoxic effects against different cancer cell lines. Studies indicate that derivatives containing the benzo[f]chromene structure exhibit promising anticancer properties by inhibiting cell proliferation in lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . The mechanism of action appears to involve the inhibition of specific kinases related to cancer progression, suggesting that these compounds could serve as effective anticancer agents .
Structural Analysis
Crystal Structure Determination
The crystal structure of 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile has been elucidated using X-ray diffraction techniques. The analysis revealed a unique packing arrangement characterized by hydrogen bonding interactions that stabilize the molecular structure. Specifically, intermolecular hydrogen bonds contribute to the formation of helical supramolecular chains within the crystal lattice . Understanding these structural features is crucial for predicting the compound's behavior in biological systems.
Synthesis Pathways
The synthesis of this compound typically involves reactions between naphthalenes and appropriate aldehydes under microwave irradiation conditions, which enhance yield and efficiency . The optimization of reaction conditions has been extensively documented, highlighting the importance of temperature and duration for maximizing product yield.
Potential Therapeutic Uses
Drug Development
Given its promising biological activities, 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile is positioned as a candidate for further development into pharmaceutical agents. Its dual action as an antimicrobial and anticancer agent opens avenues for research into multi-target therapies that could address complex diseases more effectively than traditional single-target drugs .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These computational analyses suggest that modifications to the chemical structure can enhance its efficacy and selectivity towards specific targets involved in disease processes .
Mechanism of Action
The mechanism of action of 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key analogs differ in the aryl substituent at position 1 and methoxy group positioning. A comparative analysis is provided below:
Pharmacological Activity
Benzochromenes exhibit broad bioactivity, modulated by substituent electronic and steric effects:
Spectral and Crystallographic Data
Table 3: Spectral Signatures
| Compound | IR (CN stretch, cm⁻¹) | ¹H-NMR (NH₂, δ ppm) | ¹³C-NMR (C≡N, δ ppm) | Crystal System |
|---|---|---|---|---|
| 3-Amino-1-(4-methoxyphenyl)-... | 2189 | 6.80 (bs) | 115.13 | Monoclinic (C2/c) |
| 3-Amino-1-(4-chlorophenyl)-... | 2194 | 7.04 (bs) | 116.77 | Triclinic (P1̅) |
| 3-Amino-1-(4-fluorophenyl)-... | 2187 | 7.00 (bs) | 115.22 | Monoclinic (P2₁/c) |
- The C≡N stretch in IR remains consistent (~2180–2200 cm⁻¹), confirming cyano group integrity .
- Crystal packing varies with substituents: Bulky groups (e.g., 4-Br) increase unit cell volume (V = 875.55 ų vs. 3641.8 ų for 4-OCH₃) .
Biological Activity
3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, synthesizing findings from various studies, case reports, and research data.
The compound's IUPAC name is 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile, and its molecular formula is C21H16N2O2. It features a chromene core structure, which is known for diverse biological activities. The methoxy group at the para position of the phenyl ring enhances its pharmacological properties.
Synthesis
The synthesis of 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile typically involves a one-pot three-component reaction, including aromatic aldehydes, active methylene nitriles (like malononitrile), and phenolic nucleophiles. Efficient methods have been developed using catalysts such as 3-amino-1,2,4-triazole supported on hydroxyapatite.
Antimicrobial Activity
Research has demonstrated that 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile exhibits significant antimicrobial properties. In vitro studies indicate its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound showed inhibition zones ranging from 16 to 31 mm against tested pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity
| Pathogen | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 22–26 | 0.5 |
| Escherichia coli | 16–31 | 0.7 |
| Candida albicans | 15–21 | 0.9 |
Anticancer Activity
The compound has shown promising anticancer activity in various cancer cell lines. Studies indicate that it can inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, it has been reported to be more potent than standard chemotherapeutic agents like cisplatin in certain cancer models .
Case Study: Anticancer Efficacy
In a study involving human prostate (PC-3) and lung (SK-LU-1) cancer cell lines, derivatives of this compound exhibited higher anticancer activity compared to traditional drugs, suggesting its potential as an alternative therapeutic agent .
The mechanism by which 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile exerts its biological effects involves interaction with specific molecular targets. It has been shown to inhibit enzymes associated with cancer growth and microbial resistance. Molecular docking studies suggest that it binds effectively to active sites of critical enzymes involved in these pathways .
Q & A
Q. What are the established synthesis routes for 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile?
The compound is typically synthesized via a one-pot multicomponent reaction. A common method involves reacting α-cyanocinnamonitrile derivatives with substituted phenols/naphthols under basic conditions. For example:
- Step 1 : Combine 4-methoxyphenyl-substituted α-cyanocinnamonitrile with naphthol derivatives (e.g., 1-naphthol) in ethanol.
- Step 2 : Add a catalytic amount of piperidine (0.5–1.0 mL) and reflux for 60–90 minutes.
- Step 3 : Isolate the product via filtration and recrystallize from ethanol (yield: 70–85%) . Key parameters : Solvent choice (ethanol preferred for solubility), temperature (reflux at ~78°C), and catalyst (piperidine enhances cyclization).
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?
Single-crystal X-ray diffraction reveals a planar benzochromene core with a methoxyphenyl substituent at position 1. The structure is stabilized by:
- N–H⋯N hydrogen bonds between the amino group (N1–H) and the nitrile nitrogen (N2), forming infinite chains along the crystallographic axis .
- π–π stacking between adjacent benzochromene rings (centroid-to-centroid distance: ~3.77 Å) .
- C–H⋯O interactions involving the methoxy group . Experimental refinement : Hydrogen atoms are positioned geometrically, with riding models applied for C–H groups. Displacement parameters are refined anisotropically .
Q. What spectroscopic techniques are used to validate the structure?
- IR spectroscopy : Peaks at ~3,464 cm⁻¹ (N–H stretch), 2,204 cm⁻¹ (C≡N stretch), and 1,645 cm⁻¹ (C=C) confirm functional groups .
- LCMS : Molecular ion peak [M]⁻ at m/z 277 (for analogous compounds) .
- ¹H/¹³C NMR : Methoxy protons resonate at δ ~3.8 ppm; aromatic protons appear between δ 6.5–8.2 ppm .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
- Solvent screening : Polar aprotic solvents (e.g., DMF) may improve cyclization but increase side-product formation. Ethanol balances reactivity and solubility .
- Catalyst optimization : Piperidine outperforms weaker bases (e.g., K₂CO₃) in reducing reaction time.
- Temperature control : Reflux conditions (70–80°C) prevent decomposition observed at higher temperatures (>100°C) . Data-driven approach : Design-of-experiment (DoE) models can correlate variables (catalyst loading, solvent ratio) with yield .
Q. What strategies resolve contradictions in reported biological activities of benzochromene derivatives?
Discrepancies in antimicrobial or antitumor efficacy may arise from:
- Substituent effects : Electron-withdrawing groups (e.g., –Cl, –F) enhance activity compared to –OCH₃ .
- Assay variability : Standardize protocols (e.g., MIC testing against Staphylococcus aureus ATCC 25923) .
- Structural analogs : Compare IC₅₀ values of 3-amino-1-(4-methoxyphenyl) derivatives with halogenated analogs (e.g., 4-fluorophenyl or 4-chlorophenyl substitutions) .
Q. How do intermolecular interactions influence the compound’s physicochemical properties?
- Solubility : Hydrogen bonding with polar solvents (e.g., DMSO) improves solubility, while π–π stacking reduces it in nonpolar media .
- Thermal stability : High melting points (~493–494 K) correlate with strong lattice interactions (hydrogen bonds and π-stacking) .
- Crystallinity : Slow evaporation from ethanol yields larger, higher-quality crystals for diffraction studies .
Methodological Challenges and Solutions
Q. How to address poor crystallinity during X-ray analysis?
- Recrystallization : Use mixed solvents (ethanol/water) to slow nucleation.
- Cryocooling : Mount crystals at 100 K to reduce thermal motion artifacts .
- Disorder mitigation : Apply restraints to overlapping atoms (e.g., methoxy groups) during refinement .
Q. What computational methods validate experimental spectroscopic data?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict IR/NMR spectra. Compare with experimental data to confirm assignments .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., % contribution of H-bonds vs. van der Waals forces) .
Critical Analysis of Contradictions
- Biological activity vs. substituents : While 4-methoxy derivatives show moderate antimicrobial activity, 4-fluoro analogs exhibit enhanced potency due to increased electronegativity .
- Synthetic yields : Piperidine-catalyzed reactions in ethanol consistently outperform DMF-based methods, despite DMF’s higher polarity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
